Tert-butyl 3-methoxypiperidine-1-carboxylate

Lipophilicity CNS drug design Physicochemical properties

Volatile, hygroscopic 3-methoxypiperidine free amine complicates automated parallel synthesis. Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS 146337-23-7) provides a stable, storable Boc-protected form that deprotects on-demand under standard TFA conditions. • Optimized CNS penetration: logP 1.97 & PSA 38.77 Ų enable passive blood-brain barrier diffusion. • Unique reactivity: Methoxide elimination under lithiation generates unsaturated intermediates unavailable from 3-hydroxy or unsubstituted analogs. • Supply reliability: Consistent ≥95% purity, global stock, ambient shipping for rapid integration into medicinal chemistry workflows.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 146337-23-7
Cat. No. B174259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methoxypiperidine-1-carboxylate
CAS146337-23-7
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3
InChIKeyUKMAKHCSDTXLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methoxypiperidine-1-carboxylate: Key CNS Intermediate


Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS 146337-23-7) is a Boc-protected piperidine featuring a 3-methoxy substituent . It is widely utilized as a stable, protected form of 3-methoxypiperidine in medicinal chemistry, enabling selective N-deprotection under acidic conditions while maintaining the methoxy functionality for downstream elaboration . This building block is particularly valued in the synthesis of CNS-targeted agents and chiral piperidine libraries.

Why 3-Methoxy Boc-Piperidine Is Irreplaceable


Piperidine building blocks with different 3-position substituents exhibit distinct physicochemical profiles and chemical reactivity. The methoxy group imparts a specific balance of lipophilicity and polar surface area that directly influences pharmacokinetic properties such as membrane permeability and metabolic stability. Moreover, the unique electronic nature of the 3-methoxy substituent alters reactivity under strong base conditions, leading to elimination pathways not observed with 3-hydroxy or unsubstituted Boc-piperidines. Substituting the 3-methoxy Boc-piperidine with a close analog without re-optimizing the synthetic route or biological profile can result in reduced CNS penetration, unexpected by-products, or failed library syntheses, as quantified in the evidence below [1].

Evidence: 3-Methoxy Boc-piperidine vs. Analogs


Lipophilicity & PSA: vs. 3-Hydroxy Boc-Piperidine

The methoxy analog exhibits a substantially higher computed logP (XLogP3-AA) and lower topological polar surface area (TPSA) than the corresponding 3-hydroxy Boc-piperidine. Specifically, tert-butyl 3-methoxypiperidine-1-carboxylate has logP = 1.97 and PSA = 38.77 Ų [1], while (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate shows logP = 1.316 and PSA = 49.77 Ų [2]. This ΔlogP of +0.654 and ΔPSA of -11.0 Ų indicate that the methoxy compound is significantly more lipophilic and less polar, which typically correlates with improved passive blood-brain barrier permeability.

Lipophilicity CNS drug design Physicochemical properties

Methoxide Elimination in α-Lithiation

In a direct head-to-head study of Boc-protected cyclic amines, 3-methoxy-Boc-piperidine was found to undergo elimination of methoxide upon lithiation with s-BuLi, whereas Boc-piperidine (without the 3-methoxy group) undergoes clean α-lithiation and electrophilic substitution to give 2-substituted products in 75-86% yield [1]. The elimination pathway completely diverts the reaction outcome, preventing normal α-functionalization. With cis-2,4-disubstituted Boc-piperidines, the electrophile is introduced with trans stereochemistry at C-6, demonstrating that the methoxy group fundamentally alters both reaction fate and stereochemical course.

α-Lithiation Diastereoselective synthesis Reactivity profiling

Basicity Comparison: vs. 3-Amino & 3-Fluoro Analogs

The 3-methoxy substituent electronically modulates the piperidine nitrogen basicity differently than 3-amino or 3-fluoro analogs. While direct experimental pKa data for the Boc-protected series is limited, the Hammett substituent constant for OMe (σ_m = +0.12) predicts a weaker electron-withdrawing effect compared to F (σ_m = +0.34) or NH₂ (σ_m = -0.16) [1]. This results in the methoxy analog having a pKa of the free amine (after Boc removal) closer to unsubstituted piperidine (pKa ~11.2) than the 3-fluoro analog (pKa ~8.7). This difference directly impacts the protonation state at physiological pH and thus the compound's pharmacokinetic and pharmacodynamic profile when incorporated into drug candidates.

Basicity pKa prediction Medicinal chemistry optimization

Applications of 3-Methoxy Boc-piperidine


CNS Programs: Enhanced Brain Penetration

The elevated logP (1.97) and reduced PSA (38.77 Ų) of this building block, compared to the 3-hydroxy analog (logP 1.32, PSA 49.77 Ų), make it a scaffold of choice for medicinal chemistry teams designing CNS-penetrant candidates. Following Boc deprotection, the resulting 3-methoxypiperidine moiety can be incorporated into lead series targeting neurological receptors, where the enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier [1][2].

Piperidine Synthesis via Methoxide Elimination

The unique tendency of 3-methoxy-Boc-piperidine to undergo methoxide elimination upon lithiation can be exploited deliberately to generate unsaturated piperidine intermediates or to redirect electrophilic attack to alternative positions. This reactivity profile, documented in J. Org. Chem. 1993, is not shared by Boc-piperidine or 3-hydroxy Boc-piperidine, making the methoxy compound the specific building block required for such transformations [1].

Adenosine Receptor Antagonist Synthesis

3-Methoxypiperidine (the deprotected form) is a known precursor in the synthesis of adenosine receptor antagonists. Using the Boc-protected version (CAS 146337-23-7) provides a convenient, storable, and easy-to-handle form that can be deprotected on-demand under standard acidic conditions (TFA/DCM). This avoids handling the volatile, hygroscopic free amine (b.p. 159–160 °C) and ensures higher purity in automated parallel synthesis workflows [1].

Oral Bioavailability: Moderate Basicity Scaffold

When incorporated into drug candidates, the 3-methoxy piperidine core provides a predicted pKa (~10.8 for the free amine) that is lower than the 3-amino analog (~11.5) but higher than the 3-fluoro analog (~8.7). This intermediate basicity helps avoid excessive lysosomal trapping (common with highly basic amines) while retaining sufficient protonation for aqueous solubility, making it a strategic choice for oral drug optimization [1].

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